molecular formula C19H26N2O B12751741 2H-Pyrido(4,3-b)carbazole-2-propanol, 1,3,4,4a,5,6,11,11a-octahydro-alpha-methyl- CAS No. 112853-76-6

2H-Pyrido(4,3-b)carbazole-2-propanol, 1,3,4,4a,5,6,11,11a-octahydro-alpha-methyl-

Cat. No.: B12751741
CAS No.: 112853-76-6
M. Wt: 298.4 g/mol
InChI Key: BCTBDPVYGWFFMG-UHFFFAOYSA-N
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Description

2H-Pyrido(4,3-b)carbazole-2-propanol, 1,3,4,4a,5,6,11,11a-octahydro-alpha-methyl-: is a complex organic compound belonging to the pyridocarbazole family. This compound is characterized by its unique structure, which includes a fused pyridine and carbazole ring system. It is a significant molecule in the field of medicinal chemistry due to its potential therapeutic applications, particularly in oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrido(4,3-b)carbazole-2-propanol, 1,3,4,4a,5,6,11,11a-octahydro-alpha-methyl- typically involves the construction of the octahydropyridocarbazole skeleton. One common method starts with the Fischer indole synthesis, where methyl 4-oxocyclohexanecarboxylate reacts with phenylhydrazine to form a tetrahydrocarbazole ester derivative. This intermediate undergoes further cyclization and reduction steps to yield the desired octahydropyridocarbazole structure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, where functional groups on the pyridocarbazole ring can be replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridocarbazole derivatives.

Scientific Research Applications

Biology: In biological research, this compound and its derivatives are studied for their interactions with biological macromolecules, such as DNA and proteins.

Medicine: The most notable application is in oncology, where derivatives of this compound, such as ellipticine, exhibit significant antitumor activity. These compounds work by intercalating into DNA and inhibiting topoisomerase II, leading to the disruption of DNA replication and cell division .

Industry: In the pharmaceutical industry, this compound is a precursor for the synthesis of various therapeutic agents.

Mechanism of Action

The mechanism of action of 2H-Pyrido(4,3-b)carbazole-2-propanol, 1,3,4,4a,5,6,11,11a-octahydro-alpha-methyl- involves its interaction with DNA. The compound intercalates into the DNA double helix, disrupting the normal function of topoisomerase II, an enzyme crucial for DNA replication. This leads to the formation of covalent DNA adducts, ultimately causing cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

    Ellipticine: A well-known antineoplastic agent with a similar pyridocarbazole structure.

    Olivacine: Another pyridocarbazole alkaloid with antitumor properties.

    Janetine: A pyridocarbazole derivative with potential therapeutic applications.

Uniqueness: 2H-Pyrido(4,3-b)carbazole-2-propanol, 1,3,4,4a,5,6,11,11a-octahydro-alpha-methyl- is unique due to its specific structural modifications, which enhance its biological activity and selectivity. The presence of the propanol group and the octahydro configuration contribute to its distinct pharmacological profile .

Properties

CAS No.

112853-76-6

Molecular Formula

C19H26N2O

Molecular Weight

298.4 g/mol

IUPAC Name

4-(1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl)butan-2-ol

InChI

InChI=1S/C19H26N2O/c1-13(22)6-8-21-9-7-14-11-19-17(10-15(14)12-21)16-4-2-3-5-18(16)20-19/h2-5,13-15,20,22H,6-12H2,1H3

InChI Key

BCTBDPVYGWFFMG-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1CCC2CC3=C(CC2C1)C4=CC=CC=C4N3)O

Origin of Product

United States

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